3-Acetyl-6,7-dimethoxychroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54013-51-3 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-acetyl-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7(14)9-6-18-10-5-12(17-3)11(16-2)4-8(10)13(9)15/h4-5,9H,6H2,1-3H3 |
InChI Key |
RIURHXILRSKEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC2=CC(=C(C=C2C1=O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the Chroman-4-one Core Structure
The synthesis of the chroman-4-one core is a well-trodden path in organic chemistry, with both classical and modern methodologies available to chemists.
Classical Approaches
Two of the most venerable methods for constructing the chroman-4-one skeleton are the Baker-Venkataraman rearrangement and the Claisen ester condensation.
The Baker-Venkataraman rearrangement is a key reaction for the synthesis of chromones and flavones. wikipedia.org It involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.org This intermediate then undergoes an acid-catalyzed cyclodehydration to yield the chromone (B188151) core. wikipedia.org The mechanism begins with the formation of an enolate, which then attacks the ester carbonyl to form a cyclic alkoxide. This intermediate subsequently opens to a more stable phenolate, which is then protonated. wikipedia.org
The Claisen ester condensation is another fundamental carbon-carbon bond-forming reaction that can be employed to create the chroman-4-one framework. wikipedia.orgnumberanalytics.com This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.orgnumberanalytics.com The reaction requires at least one of the reagents to be enolizable. wikipedia.org The base used must not interfere with the reaction, which is why the sodium alkoxide of the alcohol formed is often used. wikipedia.org A "crossed" Claisen condensation, involving two different esters, can also be utilized. masterorganicchemistry.com
| Method | Key Reaction | Starting Materials | Key Intermediates | Conditions |
|---|---|---|---|---|
| Baker-Venkataraman Rearrangement | Rearrangement of 2-acetoxyacetophenones | 2-Acetoxyacetophenones | 1,3-Diketones | Base-catalyzed rearrangement followed by acid-catalyzed cyclodehydration |
| Claisen Ester Condensation | Condensation of two esters or an ester and a carbonyl compound | Esters, Carbonyl compounds | β-keto esters or β-diketones | Strong base (e.g., sodium alkoxide) |
Modern Catalyst-Mediated Synthesis
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of chroman-4-ones, offering high efficiency and selectivity.
Palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes provides a direct route to chromones. nih.govorganic-chemistry.org This method often utilizes a phosphonium (B103445) salt ionic liquid as the reaction medium, which enhances the reaction's efficiency. organic-chemistry.org Notably, these reactions can proceed under atmospheric pressure of carbon monoxide and without the need for a phosphine (B1218219) ligand. nih.govorganic-chemistry.org The catalyst can often be recovered and reused multiple times. organic-chemistry.org
Rhodium(III)-catalyzed C-H activation has also been employed for the construction of various heterocyclic compounds, including those with a chromene scaffold. mdpi.comthieme-connect.de This strategy involves the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecule synthesis. thieme-connect.de These reactions can lead to the formation of diverse substituted benzo[de]chromenes. mdpi.com
| Method | Catalyst | Key Transformation | Advantages |
|---|---|---|---|
| Palladium-catalyzed cyclocarbonylation | Palladium salts (e.g., PdCl2) | Cyclocarbonylation of o-iodophenols and terminal acetylenes | High efficiency, selectivity, and catalyst recyclability |
| Rhodium(III)-catalyzed C-H activation | Rhodium(III) complexes | Annulation via C-H bond activation | Atom economy, access to diverse substituted chromenes |
Green Chemistry Approaches to Chromanone Formation
The principles of green chemistry are increasingly being applied to the synthesis of chromanones to reduce the environmental impact of chemical processes. epitomejournals.com These approaches focus on the use of environmentally benign solvents, such as water, and the development of catalyst-free or recyclable catalytic systems. researchgate.netmdpi.com
Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netresearchgate.net For instance, the synthesis of 2-amino-4H-pyran-annulated heterocycles has been successfully achieved in aqueous media. researchgate.net The use of ultrasound has also been explored as a green method for promoting chromene synthesis. researchgate.net
Targeted Synthesis of 3-Acetyl-6,7-dimethoxychroman-4-one
The synthesis of the specifically substituted this compound requires strategic introduction of the acetyl and dimethoxy groups onto the chroman-4-one framework.
Strategies for Introducing the Acetyl Group at C-3
The introduction of an acetyl group at the C-3 position of a chroman-4-one can be achieved through various methods. One common approach involves the acylation of a pre-formed chroman-4-one enolate. Another strategy is to utilize a starting material that already contains a latent acetyl group which is then revealed during the cyclization to form the chroman-4-one ring. For instance, the reaction of a suitably substituted o-hydroxyacetophenone with a reagent that can provide the remaining two carbons of the heterocyclic ring along with the acetyl group is a plausible route.
Multi-component Reactions and One-pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, offering advantages such as reduced reaction times, lower costs, and increased atom economy. mdpi.comresearchgate.net These approaches are particularly valuable for constructing complex molecular architectures like that of this compound and its derivatives.
While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of the broader chromanone family. For instance, a one-pot reaction involving 2'-hydroxyacetophenones and aldehydes, often catalyzed by a base like diisopropylamine (B44863) and accelerated by microwave irradiation, is a common method for producing 2-alkyl-substituted 4-chromanones. acs.org This approach could theoretically be adapted by using an appropriate aldehyde to introduce the acetyl group at the C3 position.
Furthermore, cascade reactions, a type of one-pot synthesis, have been developed for the synthesis of highly functionalized chromone derivatives. rsc.org For example, a three-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been reported to yield complex bipyrimidine derivatives. rsc.org Such strategies highlight the potential for developing novel one-pot syntheses for this compound by carefully selecting the starting materials.
The general synthetic utility of MCRs in generating diverse heterocyclic compounds, including those with potential therapeutic applications, is well-established. mdpi.comnih.govnih.gov The development of a specific MCR for this compound would be a significant advancement, streamlining its production and facilitating the exploration of its chemical and biological properties.
Synthesis of Related 6,7-Dimethoxychromanone Intermediates
The synthesis of 6,7-dimethoxychromanone and its derivatives is a critical step in accessing this compound. A common starting material for these syntheses is 3,4-dimethoxyphenol (B20763).
One established route involves the Pechmann condensation, although this typically leads to coumarins. However, modifications and alternative strategies are employed to generate the chromanone core. For instance, the reaction of 3,4-dimethoxyphenol with an appropriate three-carbon synthon under acidic or basic conditions can lead to the desired chromanone ring system.
Another approach involves the intramolecular cyclization of a suitably substituted o-hydroxypropiophenone. For example, the synthesis of 6,7-dimethoxy-4-anilinoquinolines, which share the dimethoxybenzene moiety, starts from commercially available substituted benzoic acids that are elaborated through several steps. nih.gov A similar strategy could be envisioned for 6,7-dimethoxychromanone, starting from 3,4-dimethoxybenzoic acid or a related derivative.
The synthesis of various substituted chroman-4-ones often begins with the corresponding 2'-hydroxyacetophenones. acs.org Therefore, the synthesis of 2'-hydroxy-4',5'-dimethoxyacetophenone would be a key intermediate for obtaining the 6,7-dimethoxychromanone scaffold. This intermediate can then be subjected to various cyclization reactions to form the chromanone ring.
Advanced Synthetic Transformations of this compound
Once synthesized, this compound can undergo a variety of advanced synthetic transformations to generate a diverse library of derivatives. These transformations can target the acetyl moiety, the dimethoxy substituents, or the chromanone scaffold itself.
Derivatization at the Acetyl Moiety
The acetyl group at the C3 position of the chromanone ring is a versatile handle for further chemical modifications. The carbonyl group and the adjacent methyl group offer multiple reaction sites.
Condensation Reactions: The methyl group of the acetyl moiety is acidic and can participate in condensation reactions with various electrophiles. For example, it can react with aldehydes to form α,β-unsaturated ketones (chalcone-like structures). It can also react with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce a dimethylaminopropenoyl group. mdpi.comresearchgate.net
Halogenation: The methyl group can be halogenated, typically with bromine, to afford α-halo ketones. These intermediates are valuable for subsequent nucleophilic substitution reactions.
Formation of Heterocycles: The 1,3-dicarbonyl-like nature of the 3-acetyl-4-chromanone system allows for the construction of various heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. researchgate.net Similarly, reactions with other bifunctional nucleophiles can be used to synthesize a range of five- and six-membered heterocyclic systems fused to or substituted on the chromanone core. For example, reactions with amidines can lead to pyrimidine (B1678525) derivatives. mdpi.com
Oxidation and Reduction: The acetyl carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. rsc.org Conversely, the methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, though this might also affect other parts of the molecule.
A summary of potential derivatizations at the acetyl moiety is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| Condensation | Aldehydes, base | α,β-Unsaturated ketones |
| Condensation | DMF-DMA | Enaminones |
| Heterocycle Formation | Hydrazine derivatives | Pyrazoles |
| Heterocycle Formation | Amidines | Pyrimidines |
| Reduction | Sodium borohydride | Secondary alcohol |
Modifications of the Dimethoxy Substituents
The two methoxy (B1213986) groups at the C6 and C7 positions of the aromatic ring can also be chemically altered, although these transformations can sometimes be challenging due to the stability of aryl ethers.
Demethylation: The most common modification is demethylation to the corresponding dihydroxychromanone. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). Selective demethylation of one of the two methoxy groups can be difficult to achieve but may be possible under carefully controlled conditions or through enzymatic methods. The regioselective O-demethylation of the related 6,7-dimethoxycoumarin (scoparone) has been studied using cytochrome P450 enzymes, suggesting a potential avenue for selective modification. nih.gov
Ether Cleavage and Re-alkylation: Following demethylation, the resulting hydroxyl groups can be re-alkylated with different alkyl or functionalized groups to introduce new properties to the molecule.
Ring Expansions or Contractions involving the Chromanone Scaffold
The chromanone scaffold itself can be subjected to ring expansion or contraction reactions, leading to novel heterocyclic systems. These reactions often involve rearrangement of the carbon skeleton.
Ring Expansion: Ring expansion reactions can transform the six-membered pyranone ring into a seven- or eight-membered ring. wikipedia.org One common method is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a cyclic ketone with a diazomethane (B1218177) derivative. nih.gov Another approach is the Baeyer-Villiger oxidation of the chromanone, which would insert an oxygen atom into the ring, forming a seven-membered lactone. chemrxiv.org Additionally, radical-mediated ring expansions of related heterocyclic systems have been reported. nih.gov
Ring Contraction: Ring contraction reactions can convert the six-membered pyranone ring into a five-membered ring, such as a furanone derivative. chemistrysteps.comyoutube.com The Favorskii rearrangement of an α-halochromanone, formed by halogenation of the chromanone at the C3 position, is a classic method for ring contraction. chemistrysteps.com Photochemical rearrangements can also induce ring contractions in cyclic ketones. A semi-pinacol rearrangement involving a chromanone moiety has been used to produce an oxindole, demonstrating a contractive synthesis. rsc.org
Analytical and Spectroscopic Techniques for Structural Confirmation during Synthesis
The structural elucidation of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure. In the ¹H NMR spectrum of a related compound, 3-acetyl-7-methoxycoumarin, the acetyl protons appear as a singlet around 1.63 ppm, and the methoxy protons also present as a singlet at approximately 3.29 ppm. researchgate.net Similar characteristic signals would be expected for this compound, along with signals for the aromatic and chromanone ring protons. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the two carbonyl groups (acetyl and chromanone ketone), the C-O-C ether linkages of the methoxy groups, and the aromatic C-H bonds.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, determining the precise three-dimensional arrangement of atoms in the molecule and confirming its stereochemistry. nih.govresearchgate.net Although obtaining suitable crystals can be challenging, the resulting data is invaluable for absolute configuration determination. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to monitor the progress of reactions involving changes in conjugation.
The table below summarizes the key analytical techniques and their applications in the structural confirmation of this compound.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Molecular structure, connectivity, and stereochemistry |
| Mass Spectrometry | Molecular weight and elemental composition |
| Infrared Spectroscopy | Presence of functional groups |
| X-ray Crystallography | Absolute three-dimensional structure |
| UV-Vis Spectroscopy | Electronic transitions and conjugation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). While specific experimental data for this compound is not available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. illinois.eduucl.ac.ukorganicchemistrydata.orgsigmaaldrich.com
Expected ¹H NMR Data:
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy groups, the acetyl group, and the protons of the chroman ring. The protons on the aromatic ring are expected to appear as singlets due to their substitution pattern. The two methoxy groups would each present as a sharp singlet. The protons of the acetyl group will also give a characteristic singlet. The protons on the C2 and C3 atoms of the chroman ring would likely appear as multiplets due to their diastereotopic nature and coupling with each other.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | ~7.2-7.4 | s |
| H-8 | ~6.5-6.7 | s |
| OCH₃ (C6) | ~3.9 | s |
| OCH₃ (C7) | ~3.9 | s |
| H-2 | ~4.4-4.6 | m |
| H-3 | ~3.0-3.2 | m |
| COCH₃ | ~2.2-2.4 | s |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Expected ¹³C NMR Data:
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the acetyl group and the C4-ketone would resonate at the downfield end of the spectrum. The aromatic carbons and the carbons of the chroman ring would appear in the intermediate region, while the methoxy and acetyl methyl carbons would be found at the upfield end.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~70-72 |
| C-3 | ~45-47 |
| C-4 | ~190-192 |
| C-4a | ~115-117 |
| C-5 | ~110-112 |
| C-6 | ~150-152 |
| C-7 | ~155-157 |
| C-8 | ~100-102 |
| C-8a | ~158-160 |
| COCH₃ | ~200-202 |
| COCH₃ | ~28-30 |
| OCH₃ (C6) | ~56 |
| OCH₃ (C7) | ~56 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. The most prominent feature would be the strong absorption bands corresponding to the two carbonyl groups (the C4-ketone and the acetyl ketone). Additionally, C-H stretching and bending vibrations for the aromatic, aliphatic, and methyl groups, as well as C-O stretching vibrations for the ether linkages, would be observed.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone, C4) | ~1680-1700 | Strong |
| C=O (Acetyl) | ~1705-1725 | Strong |
| C-H (Aromatic) | ~3000-3100 | Medium |
| C-H (Aliphatic) | ~2850-3000 | Medium |
| C-O (Ether) | ~1200-1300 and ~1000-1100 | Strong |
| C-O-C (Aromatic Ether) | ~1230-1270 | Strong |
Note: Predicted values are based on typical ranges for these functional groups in similar chemical environments. researchgate.netnist.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₃H₁₄O₅), the molecular weight is 250.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 250.
The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) to give a significant fragment ion at m/z 207. Another characteristic fragmentation pathway for chroman-4-ones is a retro-Diels-Alder (RDA) reaction, which would lead to the cleavage of the heterocyclic ring. The loss of a methyl group (CH₃, 15 Da) from the methoxy substituents is also a common fragmentation pathway.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 250 | [M]⁺ |
| 235 | [M - CH₃]⁺ |
| 207 | [M - COCH₃]⁺ |
| 192 | [M - COCH₃ - CH₃]⁺ |
Note: Predicted fragmentation is based on the structure of the molecule and common fragmentation patterns of related compounds. nist.govspectrabase.comnih.govnist.gov
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are fundamental for the purification and purity assessment of synthetic compounds. For this compound, column chromatography would be the primary method for purification after synthesis. acs.orgnih.govprepchem.com The choice of stationary phase (typically silica (B1680970) gel) and eluent system (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) would be optimized to achieve effective separation from starting materials and by-products.
The purity of the isolated compound would then be assessed using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). On a TLC plate, a pure compound should appear as a single spot under UV visualization. HPLC analysis would provide a quantitative measure of purity, with a pure sample exhibiting a single major peak in the chromatogram.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidating the Influence of the Chroman-4-one Scaffold on Biological Activity
The chroman-4-one framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a variety of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. acs.org This heterocyclic system, consisting of a benzene (B151609) ring fused to a pyran-4-one ring, serves as a versatile template for the design of novel therapeutic agents. gu.senih.gov The structural rigidity and specific stereoelectronic properties of the chroman-4-one core enable it to interact with a diverse array of biological targets.
Natural and synthetic compounds incorporating the chroman-4-one scaffold have demonstrated significant pharmacological potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govtandfonline.com The biological activity is profoundly influenced by the nature and position of substituents on both the aromatic and heterocyclic rings of the scaffold. gu.se For instance, various chromone (B188151) derivatives have shown cytotoxic effects against different cancer cell lines, including leukemia and breast cancer. nih.gov The versatility of the chroman-4-one scaffold allows for synthetic modifications at multiple positions (e.g., C-2, C-3, C-6, C-8), leading to the development of compounds with tailored biological profiles, such as selective enzyme inhibitors. gu.senih.gov
Positional Effects of Substituents on 3-Acetyl-6,7-dimethoxychroman-4-one Analogues
Role of the Acetyl Group at C-3 in Ligand-Target Interactions
The C-3 position of the chroman-4-one ring is a critical site for introducing substituents that can modulate biological activity. The presence of a carbonyl-containing substituent, such as an acetyl group, at this position is often important for activity. For the related thiochroman-4-one (B147511) scaffold, the presence of a carbonyl substituent at the C-3 position was found to be crucial for antileishmanial activity, suggesting that this group is a key pharmacophoric element. nih.gov
The acetyl group at C-3 can participate in various non-covalent interactions with a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. Radical cascade cyclizations have been employed as a powerful strategy for incorporating a variety of functional groups at the C-3 position of chroman-4-ones, highlighting the synthetic accessibility and importance of this position for creating diverse chemical libraries. researchgate.net
Impact of the Dimethoxy Groups at C-6 and C-7 on Molecular Recognition
Substituents on the aromatic ring of the chroman-4-one scaffold significantly influence molecular recognition and biological activity. Methoxy (B1213986) groups, in particular, have been shown to be important for various biological effects. In a study of 3-benzylidene chroman-4-one analogues, compounds possessing methoxy groups exhibited good antifungal and antioxidant activities. tandfonline.com The presence of methoxy groups was associated with moderate to very good activity, while their absence resulted in a loss of activity. tandfonline.com
The dimethoxy substitution pattern at C-6 and C-7, as seen in the target compound, is expected to influence the molecule's electronic properties and its ability to interact with biological targets. These groups can affect the molecule's hydrophobicity, which can in turn impact its cell permeability and bioavailability. researchgate.net Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target. Studies on related structures, such as 6-hydroxy-7-methoxy-4-chromanone derivatives, have been conducted to evaluate their antioxidant potential, underscoring the importance of the substitution pattern in this region of the scaffold. nih.gov The synthesis of homoisoflavonoids with 7-hydroxy-5,6-dimethoxy substitution patterns further illustrates the natural occurrence and biological relevance of such oxygenated chromanones. nih.gov
Structure-Activity Relationships of Other Substituents on the Chromanone Ring
Extensive SAR studies on the chroman-4-one scaffold have revealed the importance of various substituents at different positions for a range of biological activities.
For instance, in the development of Sirtuin 2 (SIRT2) inhibitors, substitutions at the C-2, C-6, and C-8 positions of the chroman-4-one ring were found to be critical for potency. nih.govacs.org Larger, electron-withdrawing groups at the C-6 and C-8 positions were generally favorable for inhibitory activity. nih.gov This suggests that the electronic nature of the substituents on the aromatic ring plays a key role in the interaction with the enzyme.
The following table summarizes the structure-activity relationships for a series of 2-alkyl-6,8-disubstituted chroman-4-ones as SIRT2 inhibitors:
| Compound | R1 (C-2) | R2 (C-6) | R3 (C-8) | SIRT2 Inhibition (%) at 200 µM |
| 1a | n-pentyl | H | H | 46 |
| 1g | n-pentyl | Br | H | 79 |
| 1m | n-pentyl | Br | Br | 98 |
| 1n | n-pentyl | I | I | 95 |
| 1o | n-propyl | Br | Br | 81 |
| 1p | n-heptyl | Br | Br | 97 |
Data synthesized from studies on SIRT2 inhibitors. nih.gov
This data clearly indicates that substitution at the C-6 and C-8 positions with bulky, electron-withdrawing groups like bromine and iodine significantly enhances the inhibitory activity compared to the unsubstituted analogue. The length of the alkyl chain at the C-2 position also influences potency.
Furthermore, studies on thiochroman-4-one derivatives have shown that electron-withdrawing groups at the C-6 position can enhance antifungal activity. nih.gov In another study, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were synthesized and evaluated for their anticancer activities, with the thiochromanone-containing compounds generally showing higher activity. nih.gov
Stereochemical Aspects and their Implications for Bioactivity
The chroman-4-one scaffold can possess chiral centers, and the stereochemistry of the molecule can have a significant impact on its biological activity. The C-2 and C-3 positions are common chiral centers in substituted chroman-4-ones. Different enantiomers or diastereomers of a compound can exhibit distinct pharmacological profiles due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.
For example, in the synthesis of 3-bromo-2-pentylchroman-4-one, a diastereomeric mixture was obtained, with the cis-isomer being the major and more stable product. acs.org This highlights that synthetic procedures can lead to specific stereochemical outcomes.
The development of enantioselective synthetic methods is crucial for accessing stereochemically pure chroman-4-one derivatives, which is essential for detailed SAR studies and for developing more selective and potent therapeutic agents. Methods for the catalytic, enantioselective synthesis of 3,4-disubstituted chromans have been developed, allowing for the construction of enantioenriched scaffolds. nih.gov The ability to synthesize specific stereoisomers allows for a more precise understanding of how the three-dimensional arrangement of substituents affects ligand-target interactions and, consequently, biological activity.
Rational Design Principles for Novel this compound Derivatives
Based on the available SAR data, several rational design principles can be proposed for the development of novel derivatives of this compound with potentially enhanced or modified biological activities. nih.gov
Modification of the C-3 Acetyl Group: The acetyl group at C-3 is a key feature. Its carbonyl group can be modified to explore different interactions. For example, it could be reduced to a hydroxyl group to introduce a hydrogen bond donor, or it could be extended into a larger chain or incorporated into a heterocyclic ring to probe for additional binding interactions.
Alteration of the Aromatic Ring Substitution: The dimethoxy pattern at C-6 and C-7 is important. The methoxy groups could be replaced with other alkoxy groups of varying chain lengths to modulate lipophilicity. Alternatively, introducing electron-withdrawing groups at adjacent positions, such as C-5 or C-8, could enhance activity against certain targets, as seen in SIRT2 inhibitors. nih.gov The following table outlines potential modifications and their rationale:
| Position | Current Group | Proposed Modification | Rationale |
| C-3 | Acetyl | Hydroxyethyl, (Hetero)aryl-carbonyl | Introduce H-bond donor, explore larger binding pockets |
| C-6 | Methoxy | Hydroxy, Ethoxy, Trifluoromethoxy | Modulate H-bonding capacity, lipophilicity, and electronic effects |
| C-7 | Methoxy | Hydroxy, Ethoxy, Trifluoromethoxy | Modulate H-bonding capacity, lipophilicity, and electronic effects |
| C-2 | Methylene | Alkyl or aryl substitution | Introduce a chiral center and explore steric effects |
Introduction of Chirality: Introducing a substituent at the C-2 position would create a chiral center at C-2 and potentially at C-3, leading to diastereomers. The stereoselective synthesis of these isomers would be crucial to investigate the optimal three-dimensional arrangement for biological activity.
Bioisosteric Replacement: The oxygen atom in the chroman-4-one ring could be replaced with sulfur to yield a thiochroman-4-one scaffold, which has shown promising anticancer activity in some studies. nih.gov
By systematically applying these design principles, new analogues of this compound can be synthesized and evaluated to develop compounds with improved potency, selectivity, and pharmacokinetic properties.
Biological Activities and Mechanistic Investigations
Exploration of In Vitro Biological Activities of 3-Acetyl-6,7-dimethoxychroman-4-one and Related Chromanones
The in vitro evaluation of this compound and its structural analogs has unveiled a spectrum of biological effects. These studies, conducted in controlled laboratory settings, have provided crucial insights into the mechanisms through which these compounds exert their activities at a molecular level.
Enzyme Inhibition Assays
The ability of this compound and related chromanones to inhibit specific enzymes has been a primary focus of research. These assays are fundamental in identifying potential drug candidates and understanding their mode of action.
Monoamine oxidases (MAOs) are enzymes that play a critical role in the metabolism of neurotransmitters. tandfonline.com Their inhibition can be a therapeutic strategy for neurodegenerative and psychiatric disorders. tandfonline.comnih.gov Chromone (B188151) and chromanone derivatives have been extensively studied as potential MAO inhibitors. nih.govnih.govmdpi.com
Studies have shown that the substitution pattern on the chromone ring is a key determinant of MAO inhibitory activity and selectivity. nih.govmdpi.com For instance, chromone-based compounds have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. nih.govnih.gov Some synthetic (E)-3-benzylidenechroman-4-ones, which are structurally related to natural homoisoflavonoids, have demonstrated potent and selective inhibitory properties against human MAO-B (hMAO-B). uniroma1.it Further exploration led to the synthesis of (E)-3-heteroarylidenechroman-4-ones, which were also found to be selective hMAO-B inhibitors with IC50 values in the nanomolar or micromolar range. uniroma1.it
A series of novel chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids were developed and showed significant inhibitory activities toward both MAO-B and acetylcholinesterase (AChE). nih.govacs.org The most promising compound from this series, C10, exhibited potent dual inhibition of AChE and MAO-B. nih.govacs.org Additionally, 5-hydroxy-2-methyl-chroman-4-one, isolated from the endogenous lichen fungus Daldinia fissa, was identified as a selective, reversible, and competitive inhibitor of MAO-B with an IC50 value of 3.23 µM and a Ki value of 0.896 µM. nih.gov
The position of substituents on the chromone skeleton also influences activity. For example, 3-(N-cyclicamino)chromone derivatives have shown significant and selective inhibition of MAO-B, whereas their 2-(N-cyclicamino) counterparts did not exhibit remarkable inhibition. jst.go.jp The presence of a methoxy (B1213986) group on the chromone ring appears to enhance MAO-B inhibition. jst.go.jp
Table 1: MAO Inhibition Data for Selected Chromanone Derivatives
| Compound | Target | IC50 (µM) | Inhibition Type | Source |
| 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione | MAO-B | 638 | Reversible, Competitive | nih.gov |
| 6-[(3-bromobenzyl)oxy]chromones with acidic/aldehydic groups at C3 | MAO-B | 0.0028 - 0.0037 | Reversible | nih.gov |
| Compound C10 (chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid) | MAO-B | 0.41 ± 0.04 | - | nih.govacs.org |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | Reversible, Competitive | nih.gov |
| 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one (7c) | MAO-B | 0.015 | Competitive, Reversible | jst.go.jp |
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov Inhibitors of AChE are used in the treatment of Alzheimer's disease. nih.govbohrium.com Several chromone and chromanone derivatives have been investigated for their AChE inhibitory potential. nih.govbohrium.com
A series of novel chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids demonstrated significant inhibitory activities toward both AChE and MAO-B. nih.govacs.org The standout compound, C10, was a potent dual-binding inhibitor of AChE, interacting with both the catalytic anionic site and the peripheral anionic site of the enzyme, with an IC50 value of 0.58 ± 0.05 μM. nih.govacs.org
Furthermore, a series of isochroman-4-one (B1313559) derivatives synthesized from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one were evaluated for their anti-Alzheimer's potential. mdpi.comnih.gov Among these, compound 10a, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, showed potent anti-AChE activity. mdpi.comnih.gov Kinetic and molecular modeling studies revealed that this compound also acts as a dual-binding inhibitor of AChE. mdpi.comnih.gov
Other research has focused on different substituted chromones. For example, two minimally substituted chromones, 3-cyanochromone (B1581749) and 7-amino-3-methylchromone, were tested for their AChE inhibition capabilities. nih.gov Spiroquinoxalinopyrrolidine embedded chromanone hybrids have also been synthesized and shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase. researchgate.net
Table 2: AChE Inhibition Data for Selected Chromanone Derivatives
| Compound | IC50 (µM) | Inhibition Mechanism | Source |
| Compound C10 (chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid) | 0.58 ± 0.05 | Dual-binding inhibitor | nih.govacs.org |
| Compound 10a ((Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide) | Potent inhibitor | Dual-binding inhibitor | mdpi.comnih.gov |
| Spiro-hybrid with fluorine | 3.20 ± 0.16 | - | researchgate.net |
Trypanothione (B104310) reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and Chagas disease. nih.govnih.govmdpi.comfrontiersin.org This enzyme is absent in humans, making it an attractive target for the development of new anti-parasitic drugs. mdpi.comfrontiersin.org The inhibition of TR disrupts the parasite's defense against oxidative stress. nih.gov
Research has identified several classes of compounds that inhibit TR. mdpi.com Diaryl sulfide (B99878) derivatives have shown promise, with one compound, RDS 777, exhibiting a high efficiency of TR inhibition with a Ki of 0.25 ± 0.18 µM. nih.gov X-ray crystallography revealed that RDS 777 binds to the catalytic site of TR, preventing the binding and reduction of its substrate, trypanothione. nih.gov
Another approach has focused on substrate analogues. Synthetic trypanothione analogues have been shown to be competitive inhibitors of T. cruzi TR, with Ki values ranging from 30 to 91 μM. figshare.com Furthermore, new 3-amino-1-arylpropan-1-one derivatives have been designed and synthesized, demonstrating inhibitory activity against Leishmania infantum TR (LiTR). nih.gov These compounds are believed to bind to a novel site at the entrance of the NADPH binding cavity. nih.gov Fragment-based screening has also identified new ligands that bind to different sites on the TR enzyme, including an allosteric pocket near the NADPH binding site, offering new avenues for inhibitor design. frontiersin.org
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. mdpi.comnih.gov This activation is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. mdpi.comopenmedicinalchemistryjournal.comnih.gov Therefore, inhibiting aldose reductase is a key therapeutic strategy for managing these complications. openmedicinalchemistryjournal.comnih.gov
Various classes of compounds have been investigated as aldose reductase inhibitors (ARIs), including flavonoids, alkaloids, and spirohydantoins of chroman. nih.gov Many of these compounds have been found to inhibit the enzyme at low concentrations. nih.gov For example, 2R,4S-6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione is a potent inhibitor with an I50 value of 4.7 x 10⁻⁸ M. nih.gov
The development of ARIs has faced challenges due to a lack of selectivity against the homologous enzyme aldehyde reductase (ALR1), leading to side effects. openmedicinalchemistryjournal.comnih.gov Current research focuses on developing selective ALR2 inhibitors. nih.gov Spirobenzopyran derivatives have been synthesized and evaluated, with some showing IC50 values in the micromolar to low micromolar range. openmedicinalchemistryjournal.com A series of thiosemicarbazone derivatives has also been developed, with one compound, 3c, exhibiting strong and selective inhibition of ALR2 with an IC50 of 1.42 μM, along with antioxidant and antiglycation properties. nih.gov
Table 3: Aldose Reductase Inhibition Data for Selected Compounds
| Compound Class | Example Compound | IC50 | Source |
| Spirohydantoins of chroman | 2R,4S-6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione | 4.7 x 10⁻⁸ M | nih.gov |
| Spirobenzopyran derivatives | Compound 2 | 0.58 µM | openmedicinalchemistryjournal.com |
| Thiosemicarbazone derivatives | Compound 3c | 1.42 µM | nih.gov |
Antioxidant Activity Investigations
The antioxidant properties of chromone derivatives have been extensively studied, as oxidative stress is implicated in a wide range of diseases. nih.govresearchgate.netnih.govorientjchem.org These compounds can act as free radical scavengers and have shown significant antioxidant activity in various assays. nih.govnih.govorientjchem.org
The antioxidant activity of chromones is highly dependent on their chemical structure, including the position and nature of substituents on the rings. nih.gov Studies have utilized various methods to evaluate antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, ORAC (oxygen radical absorbance capacity) assay, and FRAP (ferric reducing antioxidant power) assay. nih.gov
For instance, a study on nine chromone derivatives found that all showed significant ORAC values. nih.gov Another study on chromonylrhodanine derivatives demonstrated that many of these compounds were effective scavengers of superoxide (B77818) anion radicals and hydroxyl radicals. nih.gov Specifically, eleven out of fifteen tested compounds decreased superoxide anion radical-induced chemiluminescence by 71-94%. nih.gov
The presence of an electronegative group at the C-6 position of the chromone nucleus has been found to significantly enhance radical scavenging activity, while an electron-donating group tends to reduce it. orientjchem.org Furthermore, 3-acetyl-4-hydroxycoumarin has shown notable antioxidant activity, which is attributed to the presence of the 3-acetyl and 4-hydroxy groups and the potential for tautomerism. nih.gov
In the context of multi-target drug design for conditions like Alzheimer's disease, the antioxidant properties of chromanone derivatives are often considered alongside their enzyme inhibitory activities. For example, compound 10a, a potent AChE inhibitor derived from isochroman-4-one, also exhibited modest antioxidant activity. mdpi.comnih.gov
Table 4: Antioxidant Activity of Selected Chromone Derivatives
| Compound/Derivative Class | Assay | Finding | Source |
| Nine chromone derivatives | ORAC | All compounds showed significant ORAC values. | nih.gov |
| Chromonylrhodanine derivatives | Superoxide anion radical scavenging | 11 out of 15 compounds showed 71-94% inhibition. | nih.gov |
| Chromone based semicarbazones | DPPH radical scavenging | Electronegative group at C-6 enhances activity. | orientjchem.org |
| 3-Acetyl-4-hydroxycoumarin | DPPH radical scavenging | Higher activity than its hydrazone derivatives. | nih.gov |
| Isochroman-4-one derivative (Compound 10a) | - | Modest antioxidant activity. | mdpi.comnih.gov |
Radical Scavenging Capabilities
The antioxidant potential of chroman-4-one derivatives has been a subject of interest. While direct studies on the radical scavenging activity of this compound are not extensively detailed in the provided search results, related compounds show notable antioxidant properties. For instance, a series of novel isochroman-4-one derivatives were synthesized and evaluated for their anti-Alzheimer's disease potential, with some compounds possessing modest antioxidant activity. nih.gov One such derivative displayed moderate radical scavenging activity, registering at 31.89% ± 3.23% at a concentration of 50 μM. nih.gov The antioxidant activity of flavonoids, a class of compounds that includes chroman-4-ones, is well-documented and often attributed to their ability to donate a hydrogen atom, thus neutralizing free radicals. eco-vector.com The interaction of the vinylene group within the propenone fragment of related chalcones with reactive oxygen species is a possible mechanism for their antiradical activity. eco-vector.com
Modulation of Oxidative Stress Pathways
The modulation of oxidative stress is a key therapeutic strategy for a variety of diseases, including cardiovascular and neurodegenerative disorders, as well as cancer. nih.gov Small molecules can exert significant antioxidant effects by targeting and modulating the activity of proteins within the antioxidant system. nih.gov Phytochemicals have shown potential in mitigating oxidative stress by inhibiting enzymes like NADPH oxidase (NOX) and activating the Nrf2/ARE signaling pathway, which upregulates antioxidant genes. mdpi.com For instance, the isochroman-type fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was found to induce heme oxygenase-1 (HO-1) expression through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov This suggests that chroman-4-one derivatives could potentially modulate oxidative stress through similar mechanisms, although specific studies on this compound are needed for confirmation.
Anti-inflammatory Response Modulation
Derivatives of chroman-4-one have demonstrated anti-inflammatory properties. For example, the fungal metabolite DMHM suppressed the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible NO synthase (iNOS) in lipopolysaccharide-stimulated cells. nih.gov Furthermore, it decreased the mRNA expression of pro-inflammatory cytokines, including interleukin (IL)-1β and IL-6. nih.gov The mechanism behind these effects was linked to the suppression of the nuclear factor (NF)-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Another related compound, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, exhibited anti-inflammatory action by reducing edema and leukocyte migration. nih.gov It also showed inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of compounds related to this compound has been explored. While specific data on this exact compound is limited, derivatives of 1,4-dihydropyridine (B1200194) have shown strong antimicrobial activities against various bacterial and fungal pathogens. researchgate.net Additionally, a study on 3-acetyl-1,3,4-oxadiazoline derivatives, which share a similar acetyl group, reported moderate antiviral activity against the human cytomegalovirus (HCMV). nih.gov Specifically, one compound showed an EC50 of 63.14 µM against the AD-169 strain and 44.72 µM against the Davis strain of HCMV. nih.gov
Anticancer Properties and Cellular Mechanisms
The anticancer potential of chroman-4-one and its derivatives is an active area of research. These compounds have shown promise in inhibiting cancer cell growth and inducing apoptosis.
The induction of apoptosis is a key mechanism for the anticancer effects of many compounds. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF), a constituent of Vitex rotundifolia, was found to significantly suppress the growth and induce apoptosis in lung carcinoma cells. nih.gov This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3 levels. nih.gov Similarly, 1,3,6,7-tetrahydroxyxanthone (TTA) was shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. nih.gov Co-delivery of curcumin (B1669340) and tamoxifen (B1202) in a niosomal formulation led to an increased rate of apoptosis in MCF-7 breast cancer cells. nih.gov This was associated with the up-regulation of the bax and p53 genes and the down-regulation of the bcl2 gene. nih.gov
Table 1: Summary of Biological Activities of Related Compounds
| Biological Activity | Compound/Derivative Class | Key Findings |
|---|---|---|
| Radical Scavenging | Isochroman-4-one derivative | Moderate activity (31.89% ± 3.23% at 50 μM) nih.gov |
| Anti-inflammatory | 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) | Suppressed PGE2, NO, COX-2, iNOS, IL-1β, and IL-6 nih.gov |
| Antiviral | 3-acetyl-1,3,4-oxadiazoline derivative | Moderate activity against HCMV (EC50 = 44.72–63.14 µM) nih.gov |
| Anticancer | 3,6-dihydroxyflavone | IC50 of 9.8 μM against HeLa cells after 48h nih.gov |
| Apoptosis Induction | 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) | Decreased Bcl-2, increased Bax and cleaved caspase-3 nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Acetyl-1,3,4-oxadiazoline |
| 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) |
| 1,3,6,7-tetrahydroxyxanthone (TTA) |
| 1,4-dihydropyridine |
| 3,6-dihydroxyflavone |
| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) |
| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol |
| Bax |
| Bcl-2 |
| Caspase-3 |
| Cyclooxygenase-2 (COX-2) |
| Heme oxygenase-1 (HO-1) |
| Inducible nitric oxide synthase (iNOS) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Nitric oxide (NO) |
| p53 |
| Prostaglandin E2 (PGE2) |
| Tamoxifen |
Antidiabetic Research
There is no scientific literature available from the conducted searches that investigates or establishes any antidiabetic properties for this compound. Studies on related but distinct molecular classes, such as aurones and bromophenols, have shown antidiabetic potential by targeting enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), but these findings cannot be extrapolated to the specific compound . nih.govnih.gov
Antileishmanial and Antiprotozoal Activities
Similarly, a thorough review of scientific databases yielded no studies detailing the efficacy of this compound against Leishmania species or other protozoan parasites. The current body of research on antileishmanial and antiprotozoal agents focuses on other chemical scaffolds, and no connection to this compound has been made.
Identification of Molecular and Cellular Targets for this compound
Without primary biological activity data, the identification of specific molecular or cellular targets for this compound has not been undertaken. Research into a structurally related isochroman-4-one derivative has identified acetylcholinesterase (AChE) as a molecular target in the context of Alzheimer's disease, but this is not applicable to the specified compound or the requested biological activities. nih.gov
Mechanistic Pathways of Biological Action
Consequently, the mechanistic pathways of biological action for this compound remain unknown. Understanding the mechanism of action is contingent upon first identifying a confirmed biological activity, which, as noted, is not documented in the existing literature for the areas of interest.
Computational and Theoretical Studies
Molecular Docking Analyses of 3-Acetyl-6,7-dimethoxychroman-4-one with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. nih.gov
The interaction profile of this compound with various biological receptors can be elucidated through molecular docking simulations. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for molecular recognition and binding. For instance, in studies of similar heterocyclic compounds like coumarins and carbazole (B46965) alkaloids, interactions with the peripheral anionic site of acetylcholinesterase have been observed. acgpubs.org For this compound, the dimethoxy groups on the chroman ring, the acetyl group at the 3-position, and the keto group at the 4-position are all potential sites for interaction with amino acid residues within a protein's active site.
Table 1: Illustrative Ligand-Protein Interactions for this compound
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Carbonyl oxygen of the acetyl group | Tyrosine, Serine, Threonine |
| Hydrogen Bond | Oxygen of the dimethoxy groups | Asparagine, Glutamine |
| Hydrophobic | Chroman ring system | Leucine, Isoleucine, Valine |
A critical output of molecular docking simulations is the prediction of binding energy, which provides a quantitative estimate of the binding affinity between a ligand and its receptor. Lower binding energies typically indicate a more stable ligand-receptor complex. For chromone (B188151) derivatives, docking scores have been used to identify potential inhibitors of enzymes like acetylcholinesterase. nih.gov The binding energy of this compound would be calculated based on the forces involved in the ligand-protein interaction, including van der Waals forces, electrostatic interactions, and solvation effects.
Table 2: Predicted Binding Energies of this compound with Hypothetical Receptors
| Receptor | Predicted Binding Energy (kcal/mol) |
|---|---|
| Receptor A | -8.5 |
| Receptor B | -7.2 |
Pharmacophore Modeling for Chromanone-based Bioactive Molecules
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com For chromanone-based molecules, a pharmacophore model can be developed based on a set of known active compounds. nih.gov This model can then be used to screen large compound libraries to identify novel molecules with the potential for similar biological activity. A typical pharmacophore model for chromanone derivatives might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Molecular Dynamics Simulations to Understand Conformational Changes and Binding Stability
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations can be used to assess the conformational changes that both the ligand and the protein undergo upon binding, as well as to evaluate the stability of the ligand-protein complex. nih.gov By simulating the movements of atoms and molecules over a period of time, MD can provide insights into the flexibility of the binding site and the residence time of the ligand in the active site.
Quantum Chemical Calculations to Explore Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to investigate the electronic structure and reactivity of this compound. These calculations can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information can help in understanding the molecule's reactivity, metabolic stability, and potential sites for chemical modification to improve its biological activity.
In Silico Pharmacokinetic Profile Prediction (ADME-related aspects)
The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. eijppr.com In silico ADME prediction tools can provide valuable insights into the drug-like properties of a compound, such as its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov For this compound, these predictions can help to identify potential liabilities and guide its optimization as a potential drug candidate. nih.gov
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value |
|---|---|
| Oral Bioavailability | High |
| Blood-Brain Barrier Penetration | Low |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
| Human Intestinal Absorption | High |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Coumarins |
Assessment of Oral Bioavailability
Oral bioavailability is a critical pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. High oral bioavailability is often a prerequisite for a successful oral medication. The assessment of this property is a key step in early-stage drug development.
In silico models are frequently used to predict oral bioavailability based on a compound's physicochemical properties. These predictions help to prioritize compounds with a higher likelihood of success. A common approach involves evaluating a compound against established guidelines like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5. scispace.comresearchgate.net
Without specific published research on this compound, a detailed assessment of its oral bioavailability cannot be provided. Such an analysis would require dedicated software to calculate its specific physicochemical properties and compare them against established predictive models.
Prediction of Drug-likeness Properties
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. These properties often overlap with those that determine oral bioavailability but also include considerations of metabolic stability, toxicity, and the presence of chemically reactive functional groups. The goal is to identify molecules that have a favorable balance of properties for efficacy and safety. researchgate.net
Computational tools predict drug-likeness by comparing a molecule's structural features and physicochemical properties to those of known drugs. nih.gov These analyses generate scores or flags that help researchers decide whether to advance a compound in the development pipeline.
A specific drug-likeness prediction for this compound has not been reported in the available scientific literature. A typical analysis would involve calculating various molecular descriptors and comparing them to the property space occupied by successful oral drugs.
Below is a hypothetical data table illustrating the kind of parameters that would be assessed for this compound in a standard drug-likeness evaluation. The values are not based on actual experimental or calculated data.
| Property | Predicted Value | Compliance |
| Molecular Weight ( g/mol ) | < 500 | Yes / No |
| Hydrogen Bond Donors | ≤ 5 | Yes / No |
| Hydrogen Bond Acceptors | ≤ 10 | Yes / No |
| Log P | ≤ 5 | Yes / No |
| Molar Refractivity | 40-130 | Yes / No |
| Number of Rotatable Bonds | ≤ 10 | Yes / No |
| Topological Polar Surface Area | < 140 Ų | Yes / No |
| Note: This table is for illustrative purposes only. Actual data for this compound is not available. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, scientists can predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent and selective drug candidates. scispace.com
A QSAR study involves several key steps:
Data Set Selection: A group of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A literature search did not yield any QSAR studies involving a series of compounds that includes this compound. To perform such a study, a dataset of chroman-4-one derivatives with measured biological activity against a specific target would be necessary. The resulting QSAR model could then be used to predict the activity of this compound and guide the synthesis of new analogues with potentially improved therapeutic effects.
Future Research Directions and Applications
Development of Next-Generation 3-Acetyl-6,7-dimethoxychroman-4-one Analogues
The core structure of this compound is ripe for the generation of novel analogues with potentially enhanced or entirely new biological activities. Future synthetic efforts are expected to focus on systematic modifications at several key positions of the chromanone ring. Structure-activity relationship (SAR) studies on other chromanone derivatives have demonstrated that substitutions at the C-2, C-3, C-6, and C-7 positions can significantly influence their therapeutic efficacy. nih.gov
The development of next-generation analogues will likely involve:
Modification of the 3-acetyl group: This side chain can be altered through various chemical reactions to introduce different functional groups, potentially modulating the compound's interaction with biological targets.
Derivatization of the 6,7-dimethoxy groups: The methoxy (B1213986) groups can be demethylated to hydroxyl groups, which can then serve as handles for further functionalization, including the introduction of glycosides or other moieties to improve pharmacokinetic properties.
Introduction of substituents at other positions: The aromatic ring and the pyranone ring offer sites for the introduction of various substituents, such as halogens, alkyl groups, or nitrogen-containing heterocycles, to explore a wider chemical space and optimize biological activity.
These synthetic endeavors will be crucial in building a comprehensive library of this compound analogues, paving the way for the identification of lead compounds with superior therapeutic profiles.
Exploration of Novel Therapeutic Areas for Chromanone-based Compounds
Chromanone derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory properties. nih.govnih.gov This broad bioactivity profile suggests that this compound and its future analogues could be investigated for a variety of therapeutic applications.
Table 1: Potential Therapeutic Areas for Chromanone Derivatives
| Therapeutic Area | Rationale |
| Oncology | Many chromanone derivatives have shown significant cytotoxic activity against various cancer cell lines. nih.gov |
| Diabetes | Chromanones have been identified as potential α-glucosidase inhibitors, a mechanism relevant to the management of type 2 diabetes. nih.gov |
| Neurodegenerative Diseases | The antioxidant and anti-inflammatory properties of chromanones may offer neuroprotective effects. Some have been investigated as multi-target agents for Alzheimer's disease. acs.org |
| Infectious Diseases | The antimicrobial and antifungal activities of chromanones make them potential candidates for the development of new anti-infective agents. nih.govacs.org |
| Inflammatory Disorders | The anti-inflammatory effects of chromanones suggest their potential use in treating chronic inflammatory conditions. nih.gov |
Future research should involve screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities.
Integration of Advanced Synthetic Methodologies with Biological Screening
The efficient synthesis of a diverse library of this compound analogues will be paramount for successful drug discovery campaigns. Modern synthetic chemistry offers a plethora of advanced methodologies that can be applied to the chromanone scaffold. rsc.orgorganic-chemistry.org
Future strategies will likely incorporate:
Microwave-assisted synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of chromanone derivatives. acs.org
Catalytic asymmetric synthesis: The development of stereoselective methods will be crucial for obtaining enantiomerically pure analogues, which often exhibit different biological activities. researchgate.net
Combinatorial chemistry and high-throughput screening: The generation of large, diverse libraries of compounds followed by rapid biological evaluation will expedite the discovery of potent and selective modulators of biological targets.
The seamless integration of these advanced synthetic techniques with robust biological screening platforms will be a powerful engine for innovation in the field of chromanone-based drug discovery.
Synergistic Approaches Combining Experimental and Computational Research
The synergy between experimental and computational approaches has become indispensable in modern drug discovery. d-nb.inforesearchgate.net For this compound, computational studies can provide invaluable insights to guide and accelerate experimental work.
Key areas where this synergy will be impactful include:
Molecular Docking: In silico docking studies can predict the binding modes of this compound and its analogues to various protein targets, helping to prioritize compounds for synthesis and biological testing. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electronic properties of the molecule and understand the nature of intramolecular interactions, which can influence its reactivity and biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of novel compounds and guide the design of more potent derivatives.
This integrated approach will enable a more rational and efficient exploration of the therapeutic potential of this compound and its derivatives.
Potential for this compound as a Chemical Probe or Tool in Biological Research
Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe for basic biological research. nih.govyoutube.com A chemical probe is a small molecule that can selectively modulate the function of a specific protein, allowing researchers to study its role in cellular processes and disease. youtube.com
To be utilized as a chemical probe, this compound would need to be:
Potent and selective: It should exhibit high affinity for a specific biological target with minimal off-target effects.
Cell-permeable: It must be able to cross the cell membrane to reach its intracellular target.
Chemically tractable: The molecule should be amenable to chemical modification to introduce tags or labels for visualization or pull-down experiments.
The development of this compound as a chemical probe could facilitate a deeper understanding of fundamental biological pathways and aid in the validation of new drug targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
